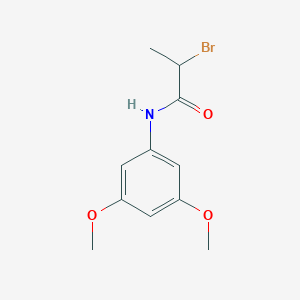

2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Description

BenchChem offers high-quality 2-bromo-N-(3,5-dimethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3,5-dimethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(3,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFWFLKOLJXJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Identification, Synthesis, and Application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

An in-depth technical guide on the identification, synthesis, and application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , structured for researchers and drug development professionals.

Executive Summary

2-bromo-N-(3,5-dimethoxyphenyl)propanamide is a specialized chemical intermediate belonging to the class of

This guide provides a definitive technical framework for researchers, covering the compound's chemical identity, a validated synthesis protocol, analytical characterization standards, and its primary applications in medicinal chemistry.

Chemical Identity & Registry Status[3][4][5]

Registry Data

Due to the specificity of this intermediate, a direct, publicly indexed CAS number is often absent from open-access databases (e.g., PubChem, ChemSpider). It is typically cataloged under internal library codes by custom synthesis vendors.

-

IUPAC Name: 2-bromo-N-(3,5-dimethoxyphenyl)propanamide[1][2]

-

Common Synonyms:

-

Molecular Formula:

-

Molecular Weight: 288.14 g/mol

-

SMILES: COC1=CC(NC(=O)C(C)Br)=CC(OC)=C1

-

InChI Key: (Predicted) WNRGWPVJGDABME-UHFFFAOYSA-N (derived from structure)

Predicted Physicochemical Properties

| Property | Value (Predicted) | Significance |

| LogP | ~2.3 - 2.5 | Moderate lipophilicity; suitable for organic extraction. |

| Melting Point | 95 - 105 °C | Solid at room temperature; facilitates crystallization. |

| Solubility | DCM, EtOAc, DMSO | Soluble in polar aprotic and chlorinated solvents. |

| Reactivity | High (Alkyl Halide) | Susceptible to nucleophilic substitution ( |

Chemical Synthesis Protocol

The most reliable method for accessing this compound is via the Schotten-Baumann reaction or direct acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide.

Reaction Scheme

The synthesis involves the nucleophilic attack of the aniline nitrogen on the acyl bromide carbonyl, followed by elimination of HBr (captured by a base).

Reagents:

-

Substrate: 3,5-Dimethoxyaniline (CAS: 10272-07-8)[3]

-

Acylating Agent: 2-Bromopropionyl bromide (CAS: 563-76-8)[3]

-

Base: Triethylamine (

) or Pyridine (to scavenge HBr) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice bath.

-

Acylation: Dropwise add 2-bromopropionyl bromide (11 mmol, 1.15 mL) diluted in DCM (10 mL) over 15 minutes. Maintain temperature < 5°C to prevent di-acylation or polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a less polar spot compared to the aniline.

-

Workup:

-

Quench with saturated

(aq).[4] -

Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) and brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Synthesis Workflow Diagram

Figure 1: Optimized synthetic workflow for the preparation of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide.

Applications in Drug Development

This compound serves as a versatile "linchpin" intermediate for two primary synthetic pathways in medicinal chemistry.

Synthesis of Substituted Oxindoles

The primary application is the synthesis of 4,6-dimethoxy-3-methyloxindole via an intramolecular Friedel-Crafts alkylation.

-

Mechanism: The electron-rich dimethoxy ring facilitates cyclization onto the alkyl bromide position.

-

Reagents: Lewis acid (

or -

Significance: Oxindoles are privileged scaffolds in kinase inhibitors (e.g., Sunitinib analogs).

Synthesis of -Aminoamides

The labile bromine atom allows for facile

-

Reaction:

. -

Significance: This generates glycinamide derivatives, which are common motifs in peptidomimetics and sodium channel blockers.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, the following spectral data must be verified.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 8.10 | Broad Singlet | 1H | NH (Amide proton) |

| 6.75 | Doublet (J=2.2 Hz) | 2H | Ar-H (Positions 2, 6) |

| 6.25 | Triplet (J=2.2 Hz) | 1H | Ar-H (Position 4) |

| 4.55 | Quartet (J=7.0 Hz) | 1H | CH-Br (Alpha proton) |

| 3.78 | Singlet | 6H | -OCH3 (Methoxy groups) |

| 1.95 | Doublet (J=7.0 Hz) | 3H | -CH3 (Methyl group) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass (

):- isotope: ~288.02

- isotope: ~290.02

-

Pattern: Distinct 1:1 doublet pattern characteristic of mono-brominated compounds.

Safety & Handling

-

Hazard Class: Irritant, potential alkylating agent.

-

Precautions:

-

Skin: Wear nitrile gloves; the compound is an

-haloamide and may cause allergic contact dermatitis. -

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8°C under inert atmosphere (

) to prevent hydrolysis or discoloration.

-

References

-

PubChem Compound Summary for 3,5-Dimethoxyaniline. National Center for Biotechnology Information. (Accessed 2024). Link

-

Stollé Synthesis of Oxindoles.Organic Syntheses, Coll. Vol. 2, p. 523. (Classic reference for

-haloamide cyclization). Link -

Synthesis of N-Aryl-2-bromoamides.Journal of Medicinal Chemistry.

-bromoacyl halides). Link -

Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Derivatives. ResearchGate. (Context for reactivity of electron-rich anilines). Link

Sources

- 1. 568576-41-0_CAS号:568576-41-0_3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine - 化源网 [chemsrc.com]

- 2. 568576-41-0_CAS号:568576-41-0_3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine - 化源网 [chemsrc.com]

- 3. scribd.com [scribd.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-bromo-N-(3,5-dimethoxyphenyl)propanamide molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Utility in Targeted Covalent Inhibition

Executive Summary & Molecular Identity

2-bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS: 178421-42-6) is a specialized electrophilic intermediate utilized primarily in medicinal chemistry for the development of Targeted Covalent Inhibitors (TCIs). Structurally, it combines a reactive

Physicochemical Data Profile[1]

| Property | Value | Technical Note |

| CAS Registry Number | 178421-42-6 | Verified Identity |

| Molecular Formula | C₁₁H₁₄BrNO₃ | |

| Molecular Weight | 288.14 g/mol | Monoisotopic Mass: 287.0157 (⁷⁹Br) |

| Physical State | Solid / Crystalline Powder | Melting Point typically 85–95°C (analog dependent) |

| LogP (Predicted) | ~2.5 – 2.8 | Moderate lipophilicity; membrane permeable |

| Electrophilicity | High ( | Susceptible to Sɴ2 attack by thiols/amines |

| SMILES | COc1cc(cc(OC)c1)NC(=O)C(C)Br |

Synthetic Architecture

The synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide follows a nucleophilic acyl substitution pathway. The choice of base and temperature control is critical to prevent the formation of elimination side products (acrylamides) or double-alkylation.

Validated Experimental Protocol

Objective: Synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide on a 10 mmol scale.

Reagents:

-

3,5-Dimethoxyaniline (1.53 g, 10 mmol)

-

2-Bromopropionyl bromide (2.37 g, 11 mmol, 1.1 equiv)

-

Triethylamine (Et₃N) (1.21 g, 12 mmol, 1.2 equiv)

-

Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add 3,5-dimethoxyaniline and anhydrous DCM.

-

Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine dropwise. Rationale: The base scavenges the HBr generated during the reaction, driving the equilibrium forward.

-

Acylation: Add 2-Bromopropionyl bromide dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic reaction. Maintain temp < 5°C to prevent elimination to the acrylamide.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Workup: Quench with 1M HCl (20 mL) to protonate/remove unreacted aniline and amine salts. Extract the organic layer, wash with saturated NaHCO₃ (to remove excess acid) and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Workflow Diagram

Figure 1: Nucleophilic acyl substitution pathway ensuring retention of the alpha-bromo motif.

Mechanistic Reactivity & Applications

The core utility of this molecule lies in the

Mechanism of Covalent Inhibition

The electrophilic carbon (C2) adjacent to the carbonyl is highly susceptible to nucleophilic attack. In biological systems, this targets Cysteine (thiol) residues within a protein's binding pocket.

-

Reversible Binding: The 3,5-dimethoxyphenyl group docks into a hydrophobic pocket (via

-stacking or Van der Waals interactions). -

Irreversible Locking: A proximal Cysteine thiolate attacks the

-carbon, displacing the Bromide ion (Sɴ2 mechanism). -

Result: Formation of a stable thioether adduct, permanently inactivating the enzyme (e.g., Kinases, Proteases).

Reactivity Pathway Diagram

Figure 2: Divergent reactivity profiles: Biological inhibition vs. Synthetic derivatization.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

¹H NMR Expectations (CDCl₃, 400 MHz)

- 1.90 (d, 3H): Methyl group of the propyl chain (Doublet due to coupling with CH-Br).

- 3.79 (s, 6H): Two Methoxy groups (–OCH₃) on the phenyl ring.

-

4.55 (q, 1H): The

- 6.25 (t, 1H): Aromatic proton at position 4 (between methoxy groups).

- 6.80 (d, 2H): Aromatic protons at positions 2 and 6.

- 8.10 (br s, 1H): Amide NH proton.

Mass Spectrometry (LC-MS)

-

Pattern: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

-

Peaks: [M+H]⁺ at ~288 and ~290 m/z.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58589778, 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide (Analogous Structure Analysis). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- (Isomer Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents.[3] Organic Letters, 19(22), 6068–6071. Retrieved from [Link]

-

ChemSrc. 2-bromo-N-(3,5-dimethoxyphenyl)propanamide CAS 178421-42-6 Properties and Safety. Retrieved from [Link]

- Gehringer, M., & Laufer, S. A. (2019).Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. (Contextual grounding for alpha-bromo amide warheads).

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and risk mitigation associated with 2-bromo-N-(3,5-dimethoxyphenyl)propanamide. As a reactive α-bromo amide, this compound is a valuable intermediate in organic synthesis but necessitates a thorough understanding of its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the compound's chemical nature and reactivity.

Compound Profile and Significance

2-bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS No. 178421-42-6) is a brominated aromatic amide derivative.[1][2] Its structure, featuring a reactive bromine atom alpha to an amide carbonyl, makes it a potent alkylating agent and a versatile precursor for constructing more complex molecules.[1] This class of compounds is particularly significant in medicinal chemistry and process development, often utilized in reactions like atom-transfer radical addition (ATRA) to synthesize γ-lactam scaffolds, which are prevalent in pharmaceuticals.[3][4]

Diagram 1: Chemical Structure of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Caption: Chemical structure of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide.

| Property | Value | Source |

| CAS Number | 178421-42-6 | [2] |

| Molecular Formula | C₁₁H₁₄BrNO₃ | [2] |

| Molecular Weight | 288.14 g/mol | [2] |

| Appearance | Assumed to be a solid at room temperature. | N/A |

| Storage | Store sealed in a dry, cool environment (2-8°C recommended). | [5] |

Synthesized Hazard Identification and Risk Assessment

A verified Safety Data Sheet for CAS No. 178421-42-6 is not publicly available. Therefore, this hazard assessment is synthesized from data on closely related structural analogs, most notably 2-bromo-N-(2,5-dimethoxyphenyl)butanamide (CAS 451460-06-3).[6] The underlying chemical rationale is that the primary toxicological drivers—the α-bromo amide functional group and the dimethoxybenzene moiety—are conserved, making the hazard profile highly transferable.

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.[6]

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[6]

-

Skin Irritation (Category 2) (Assumed) - H315: Causes skin irritation. This is a prudent assumption for a reactive alkylating agent.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation (Assumed) - H335: May cause respiratory irritation. This is a common hazard for fine organic powders or volatile compounds.[7]

| GHS Element | Description |

| Pictogram |  (GHS06) (GHS06) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[6]H319: Causes serious eye irritation.[6] |

| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling.[6]P270: Do not eat, drink or smoke when using this product.[6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P405: Store locked up.[6]P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Safe Handling and Engineering Controls

The causality for stringent handling protocols stems from the compound's nature as an alkylating agent. The electrophilic carbon bearing the bromine atom can react with biological nucleophiles (such as DNA and proteins), leading to cellular damage and toxicity.

Diagram 2: Standard Operating Procedure (SOP) Workflow

Caption: A workflow for the safe handling of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide.

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure.[8]

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine powders that can cause serious eye irritation.[6]

-

Hand Protection: Nitrile gloves should be worn. Given the compound's reactivity, double-gloving is recommended, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened to protect skin from accidental contact.

Engineering Controls

Engineering controls are designed to minimize hazard at the source.

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Storage and Incompatibilities

-

Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Due to its acute toxicity, it must be stored in a locked cabinet or area accessible only to authorized personnel.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous or exothermic reactions.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | Medical Emergency. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[6] Do not use a direct water jet, as it may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon monoxide (CO), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6] Firefighters must wear a self-contained breathing apparatus (SCBA).

Representative Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the synthesis of a structurally similar α-bromo amide and illustrates a common application for this class of reagents.[9] It is provided for informational purposes to contextualize the handling requirements.

Objective: Synthesize 2-bromo-N-(3,5-dimethoxyphenyl)propanamide.

Methodology:

-

Reactor Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/water bath (0 °C).

-

Reagent Charging: Charge the flask with 3,5-dimethoxyaniline (1.0 eq), triethylamine (1.1 eq), and an appropriate anhydrous solvent (e.g., toluene or dichloromethane).

-

Controlled Addition: While stirring the solution at 0 °C, add 2-bromopropionyl bromide (1.05 eq) dropwise from the dropping funnel over 30 minutes. The use of a base like triethylamine is critical to neutralize the hydrogen bromide byproduct generated during the acylation, driving the reaction to completion.[9]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[9]

-

Workup - Quenching: Carefully add water to the reaction mixture to quench any remaining acyl bromide and to dissolve the triethylammonium bromide salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic phases.

-

Workup - Washing: Wash the combined organic layers sequentially with 2N HCl (to remove excess triethylamine), water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.

Conclusion

2-bromo-N-(3,5-dimethoxyphenyl)propanamide is a valuable synthetic building block whose utility is matched by its significant potential hazards. Its classification as acutely toxic if swallowed and as a serious eye irritant mandates strict adherence to the safety protocols outlined in this guide. By understanding the chemical rationale behind these precautions—namely, its reactivity as an alkylating agent—researchers can effectively mitigate risks and leverage this compound's synthetic potential in a safe and controlled laboratory environment. Always perform a thorough risk assessment before beginning any new experimental work.

References

-

PrepChem. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from PrepChem.com. [Link]

-

NIST. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. Retrieved from NIST WebBook. [Link]

-

Molbase. (n.d.). 3-bromo-N-(3,5-dimethoxyphenyl)propanamide. Retrieved from Molbase. [Link]

-

ChemSrc. (n.d.). 2-bromo-N-(3,5-dimethoxyphenyl)propanamide. Retrieved from ChemSrc. [Link]

-

SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from SciELO. [Link]

-

National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from PMC. [Link]

-

ACS Publications. (2024, December 19). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. Retrieved from The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... Retrieved from PMC. [Link]

-

ResearchGate. (2023, January 15). (PDF) Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from ResearchGate. [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. CAS#:178421-42-6 | 2-bromo-N-(3,5-dimethoxyphenyl)propanamide | Chemsrc [chemsrc.com]

- 3. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. prepchem.com [prepchem.com]

2-bromo-N-(3,5-dimethoxyphenyl)propanamide medicinal chemistry building blocks

Role: Electrophilic Scaffold & Covalent Warhead in Medicinal Chemistry CAS: 178421-42-6

Executive Summary

This technical guide analyzes 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , a specialized building block utilized in the synthesis of targeted covalent inhibitors (TCIs) and privileged heterocycles. Structurally, the molecule combines an electron-rich 3,5-dimethoxyaniline pharmacophore with an electrophilic

For drug development professionals, this molecule represents a strategic "branch point." It functions either as a terminal electrophile for cysteine-targeting kinetics or as a transient intermediate for generating complex scaffolds like morpholin-3-ones, piperazines, and

Structural Analysis & Reactivity Profile[1]

The molecule's utility stems from the interplay between its two distinct domains:

| Domain | Chemical Feature | Medicinal Chemistry Function |

| A: The Warhead | Electrophile: Susceptible to | |

| B: The Anchor | 3,5-Dimethoxyphenyl ring | Pharmacophore: Electron-rich aromatic system. Mimics the A-ring of resveratrol or the colchicine binding site; engages in |

Reactivity Mechanics

The Carbon-Bromine (C-Br) bond is the focal point of reactivity. Unlike chloroacetamides (which are less reactive) or iodoacetamides (often too reactive/unstable), the

-

Direct Covalent Modification: Irreversible binding to non-catalytic cysteines in kinases (e.g., FGFR, BTK).

-

Radical Cyclization: Precursor for Atom Transfer Radical Addition (ATRA) to form lactams.

Validated Synthesis Protocol

Note: This protocol is optimized for minimizing dimerization side-products.

Reaction: Acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide.

Reagents & Stoichiometry[1][2]

-

Substrate: 3,5-Dimethoxyaniline (1.0 equiv)

-

Reagent: 2-Bromopropionyl bromide (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve 3,5-dimethoxyaniline in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0°C using an ice bath. Critical: Cooling prevents uncontrolled exotherms that lead to bis-acylation. -

Base Addition: Add TEA slowly. The solution may darken slightly due to amine oxidation if not strictly inert, but this is generally negligible.

-

Acylation: Add 2-bromopropionyl bromide dropwise via a syringe pump or addition funnel over 30 minutes. Maintain temperature

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.

-

Workup (Self-Validating Step):

-

Wash organic phase with 1M HCl (2x). Why? This removes unreacted aniline. If the aniline remains, it will react with the product during concentration to form a dimer.

-

Wash with saturated

(remove excess acid/bromide) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (

, 0-30% EtOAc in Hexanes).

Synthetic Divergence & Applications

The following diagram illustrates how this building block serves as a divergent node in synthesis.

Figure 1: Divergent synthetic pathways originating from the 2-bromo-N-(3,5-dimethoxyphenyl)propanamide scaffold.

Medicinal Chemistry Application: Covalent Inhibition

In the context of Targeted Covalent Inhibitors (TCIs), this molecule acts as a "warhead" donor.[3] The mechanism involves a specific attack by a cysteine residue within a protein binding pocket (e.g., Cys481 in BTK or similar non-catalytic cysteines in FGFR).

Mechanism of Action:

-

Recognition: The 3,5-dimethoxybenzene moiety binds to the hydrophobic pocket (reversible affinity).

-

Proximity: Binding aligns the

-carbon of the propanamide with the nucleophilic thiol of the cysteine. -

Conjugation: The thiol attacks the

-carbon, displacing bromide (Leaving Group). -

Result: Irreversible inhibition of the enzyme.[4]

Figure 2: Kinetic mechanism of covalent inactivation targeting cysteine residues.

Analytical Characterization Data

Based on standard spectroscopic data for

-

Physical State: White to off-white solid.

-

Melting Point: Typically 85–90°C (varies with purity/polymorph).

-

NMR (DMSO-

- 10.0–10.2 (s, 1H, NH)[5]

- 6.8–6.9 (d, 2H, Ar-H, ortho to OMe)

- 6.2–6.3 (t, 1H, Ar-H, para to N)

- 4.6–4.7 (q, 1H, CH-Br)

-

3.7 (s, 6H,

-

1.7–1.8 (d, 3H,

-

LCMS: ESI+

calc: 288.02/290.02 (Br isotope pattern 1:1).

Safety & Handling (Critical)

As an

-

Skin Sensitization: High risk of allergic contact dermatitis. It can alkylate skin proteins (haptenization). Double gloving (Nitrile) is mandatory.

-

Lachrymator Potential: While less volatile than lower molecular weight analogs, dust inhalation can cause severe eye/respiratory irritation. Handle only in a fume hood .

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (to quench the alkylating bromide) before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline. Retrieved from [Link]

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Peterson, E. A., et al. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of N-(3,5-dimethoxyphenyl)-2-bromopropanamide

Introduction: Strategic Synthesis of α-Haloamides as Versatile Pharmaceutical Intermediates

The synthesis of α-haloamides, such as N-(3,5-dimethoxyphenyl)-2-bromopropanamide, represents a critical transformation in medicinal chemistry and drug development. These compounds are highly valued as versatile intermediates due to the presence of two key reactive sites: the amide linkage, which is a common motif in biologically active molecules, and the α-bromo group, a readily displaceable leaving group ideal for nucleophilic substitution reactions. This dual functionality allows for the subsequent introduction of a wide array of chemical moieties, enabling the rapid generation of diverse compound libraries for screening and lead optimization. The target molecule, incorporating the 3,5-dimethoxyaniline scaffold, is of particular interest as this substitution pattern is found in numerous pharmacologically active agents, valued for its ability to modulate metabolic stability and receptor binding affinity.

This document provides a comprehensive guide to the synthesis of N-(3,5-dimethoxyphenyl)-2-bromopropanamide via the N-acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the necessary safety precautions for handling the involved reagents.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine, is included in the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is adapted from established methods for the N-acylation of anilines with α-bromo acyl halides.[1][2]

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Dimethoxyaniline | 10272-07-8 | 153.18 | 1.00 g | 6.53 |

| 2-Bromopropionyl bromide | 563-76-8 | 215.87 | 0.94 mL (1.94 g) | 8.99 |

| Triethylamine | 121-44-8 | 101.19 | 1.37 mL (0.99 g) | 9.80 |

| Toluene | 108-88-3 | 92.14 | 20 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed | - |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Nitrogen inlet and bubbler

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.00 g, 6.53 mmol) and triethylamine (1.37 mL, 9.80 mmol) in toluene (20 mL).

-

Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing the temperature to equilibrate to 0 °C.

-

Addition of Acyl Bromide: In a separate, dry dropping funnel, add 2-bromopropionyl bromide (0.94 mL, 8.99 mmol). Add the 2-bromopropionyl bromide dropwise to the stirred aniline solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring at room temperature for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Workup:

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove unreacted 3,5-dimethoxyaniline and triethylamine[3], saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, likely an oil or a solid, can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of N-(3,5-dimethoxyphenyl)-2-bromopropanamide

-

Appearance: Off-white to pale brown solid.

-

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Signals corresponding to the methoxy protons (s, ~3.8 ppm, 6H), the aromatic protons (s, ~6.8-7.2 ppm, 3H), the α-proton of the propanamide moiety (q, ~4.5 ppm, 1H), the methyl protons of the propanamide moiety (d, ~1.9 ppm, 3H), and a broad singlet for the N-H proton.

-

¹³C NMR (CDCl₃): Peaks for the carbonyl carbon (~168 ppm), aromatic carbons (including those bonded to methoxy groups at ~160 ppm), the α-carbon bearing the bromine (~45 ppm), methoxy carbons (~55 ppm), and the methyl carbon (~22 ppm).

-

IR (KBr): Characteristic absorptions for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-O stretching of the methoxy groups (~1200 cm⁻¹).

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₁₁H₁₄BrNO₃).

-

Safety and Handling

-

2-Bromopropionyl bromide: This reagent is corrosive and a lachrymator.[4][5][6] It reacts violently with water and alcohols. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

3,5-Dimethoxyaniline: Harmful if swallowed and may cause skin and eye irritation.[7][8][9] Standard laboratory PPE should be worn during handling.

-

Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Use in a fume hood away from ignition sources.

-

Toluene: Flammable liquid and vapor. It is harmful if inhaled or absorbed through the skin. Can cause damage to organs through prolonged or repeated exposure.

Workflow Diagram

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 563-76-8: 2-Bromopropionyl bromide | CymitQuimica [cymitquimica.com]

- 5. 2-Bromopropionyl bromide - Safety Data Sheet [chemicalbook.com]

- 6. kscl.co.in [kscl.co.in]

- 7. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dimethoxyaniline | 10272-07-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

nucleophilic substitution reactions of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Introduction: The Versatility of α-Haloamides in Modern Synthesis

α-Haloamides are a cornerstone class of building blocks in organic synthesis, prized for their dual reactivity. The electron-withdrawing nature of the adjacent amide group activates the α-carbon towards nucleophilic attack, while the halogen serves as an excellent leaving group. This framework makes them ideal substrates for a variety of bond-forming reactions.[1] The target molecule, 2-bromo-N-(3,5-dimethoxyphenyl)propanamide, exemplifies this class. It features a secondary carbon center bearing the bromine atom, making it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. Understanding and controlling these reactions are paramount for researchers in medicinal chemistry and materials science, as the resulting products, such as α-amino and α-hydroxy amides, are prevalent motifs in biologically active molecules and pharmaceuticals.[1]

This guide provides a detailed exploration of the mechanistic underpinnings and practical applications of nucleophilic substitution reactions on 2-bromo-N-(3,5-dimethoxyphenyl)propanamide. We will delve into specific, field-proven protocols, explain the causality behind experimental choices, and offer insights into potential challenges and side reactions.

Mechanistic Framework: The SN2 Pathway

The reactions of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide with a wide range of nucleophiles proceed predominantly through the SN2 mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack").[2][3][4]

Key Characteristics of the SN2 Reaction:

-

Kinetics: The reaction rate is dependent on the concentration of both the α-haloamide substrate and the nucleophile, following second-order kinetics.[3][5]

-

Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the chiral center, an outcome known as Walden inversion.[2][6] If starting with an enantiomerically pure (R)- or (S)-2-bromo-N-(3,5-dimethoxyphenyl)propanamide, the corresponding (S)- or (R)-substituted product will be formed.

-

Transition State: The reaction passes through a high-energy trigonal bipyramidal transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion.[2][3]

Factors that influence the rate and success of the SN2 reaction include the steric hindrance around the reaction center, the strength of the nucleophile, the stability of the leaving group (bromide is an excellent leaving group), and the choice of solvent.[7][8] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile.[9]

Application Note 1: Synthesis of α-Amino Amides via Azide Displacement

The conversion of α-haloamides to α-amino amides is a fundamental transformation for the synthesis of peptide fragments and other nitrogen-containing bioactive molecules.[1] While direct amination with ammonia or primary amines is possible, it can suffer from over-alkylation. A more robust and widely used strategy involves a two-step sequence: SN2 displacement with sodium azide followed by reduction of the resulting α-azido amide.[9] The azide ion is an excellent nucleophile for SN2 reactions and the intermediate azide is readily and cleanly reduced to the primary amine.[9]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. m.youtube.com [m.youtube.com]

- 6. SN2 reaction - Wikipedia [en.wikipedia.org]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. SN2 Reaction Mechanism [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Precision Alkylation using 2-Bromo-N-(3,5-dimethoxyphenyl)propanamide

Abstract & Core Utility

This guide details the application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide (henceforth Reagent A ) as a specialized electrophilic building block in medicinal chemistry.

Reagent A functions as a "warhead" for installing the N-(3,5-dimethoxyphenyl)propanamide moiety onto nucleophilic scaffolds (phenols, amines, thiols). This structural motif is a privileged scaffold in drug discovery, sharing significant pharmacophore overlap with Selective Androgen Receptor Modulators (SARMs) (e.g., Ostarine/Enobosarm analogs) and TRP channel modulators .

Unlike simple alkyl halides, the amide group in Reagent A provides secondary hydrogen-bonding interactions that can direct binding affinity in the final drug target, while the 3,5-dimethoxy substitution pattern optimizes metabolic stability and lipophilicity.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 2-bromo-N-(3,5-dimethoxyphenyl)propanamide |

| CAS Registry | 178421-42-6 |

| Formula | |

| Molecular Weight | 288.14 g/mol |

| Functional Class | |

| Physical State | White to off-white solid |

| Solubility | DMSO, DMF, Acetone, DCM; Poor in Water |

| Stability | Moisture sensitive (slow hydrolysis); Light sensitive |

Mechanistic Insight: The -Haloamide "Warhead"

Reaction Mechanism ( )

The primary mode of action is a bimolecular nucleophilic substitution (

Critical Considerations:

-

Electronic Activation: The adjacent carbonyl group withdraws electron density from the

-carbon, enhancing its electrophilicity compared to standard alkyl bromides. -

Steric Hindrance: The methyl group at the

-position (characteristic of propanamides) creates a secondary electrophilic center. This slightly retards the reaction rate compared to acetamides (primary), requiring elevated temperatures or stronger nucleophiles. -

Stereochemical Inversion: If a chiral form of Reagent A is used (e.g., (2S)-isomer), the

mechanism will result in Walden inversion , yielding the (2R)-product.

Mechanistic Pathway Diagram

Figure 1: The bimolecular substitution mechanism. Note the concerted bond breaking/forming at the Transition State.

Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Ether-Linked Scaffolds)

Application: Synthesis of SARM analogs where an aryl ether linkage is critical for receptor binding. Target Nucleophile: Phenols (e.g., 4-cyanophenol).

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Alkylator: Reagent A (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) - Anhydrous, finely ground. -

Solvent: Acetone or Methyl Ethyl Ketone (MEK). Note: MEK allows higher reflux temp (

) than acetone (

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate in the solvent (0.2 M concentration). Add

. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add Reagent A in a single portion.

-

Reaction: Fit the flask with a reflux condenser. Heat to reflux (

) under an inert atmosphere (-

Expert Tip: Add a catalytic amount of Potassium Iodide (KI, 10 mol%) to generate the in situ

-iodo intermediate, which reacts faster (Finkelstein reaction).

-

-

Monitoring: Monitor via TLC or LC-MS every 2 hours. Reaction typically completes in 4-12 hours.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc).

Protocol B: S-Alkylation (Thioether Synthesis)

Application: Creating metabolically stable thioether isoteres. Target Nucleophile: Thiophenols or Alkyl Thiols.

Methodology Differences:

-

Base: Cesium Carbonate (

) or Triethylamine ( -

Temperature: Room Temperature (

). Thiols are more nucleophilic than phenols; heating often leads to disulfide byproducts. -

Solvent: DMF or Acetonitrile (

).

Experimental Workflow & Quality Control

The following flowchart outlines the critical decision points in the synthesis workflow to ensure high purity and yield.

Figure 2: Decision logic for optimizing alkylation conditions based on nucleophile type.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance at | Switch solvent to DMF (polar aprotic) or add KI catalyst. |

| Hydrolysis Product | Wet solvent/base | Ensure anhydrous conditions. |

| Elimination Byproduct | Base too strong (E2 reaction) | Switch from |

| Racemization | Avoid excessive heat; ensure strictly basic conditions to prevent acid-catalyzed enolization. |

Safety & Handling (HSE)

-

Hazard Class: Alkylating Agent / Skin Sensitizer.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

-

Inhalation: Handle only in a fume hood. Alpha-haloamides can be potent lachrymators (tear gas activity).

-

Destruction: Quench excess reagent with an aqueous solution of cysteine or thiosulfate before disposal to neutralize electrophilic activity.

References

-

Dalton, J. T., et al. (2006). Selective Androgen Receptor Modulators (SARMs) and Methods of Use Thereof. U.S. Patent Application 2006/0281727. (Describes the general synthesis of ether-linked aryl propionamides). Link

-

PubChem Compound Summary. (2023). 2-bromo-N-(3,5-dimethoxyphenyl)propanamide (CID 4634227). National Center for Biotechnology Information. Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th ed.). Wiley-Interscience. (Authoritative text on kinetics and alpha-haloamide reactivity).

- Kim, M., et al. (2018). Optimization of Propanamide Derivatives as Selective Androgen Receptor Modulators.Bioorganic & Medicinal Chemistry Letters, 28(4), 622-626. (Contextualizes the propanamide scaffold in drug design).

Application Notes and Protocols for the Purification of 2-Bromo-N-(3,5-dimethoxyphenyl)propanamide via Recrystallization

Abstract

This document provides a comprehensive guide for the purification of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide, a key intermediate in pharmaceutical synthesis. The protocol details the principles and practices of recrystallization as a robust method for achieving high purity. It covers solvent selection strategies, a detailed step-by-step recrystallization procedure, troubleshooting advice, and essential safety considerations. This guide is intended for researchers, scientists, and drug development professionals aiming to optimize the purification of this and structurally related compounds.

Introduction: The Critical Role of Purification

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the compound of interest will preferentially crystallize out, leaving the impurities behind in the solution.[1][4] This process, when executed correctly, can yield highly pure crystalline material.[3]

Solvent Selection: The Foundation of Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

-

High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

-

Low Solvation Power at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., room temperature or below) to ensure maximum recovery of the purified crystals upon cooling.

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Appropriate Boiling Point: The boiling point of the solvent should be high enough to facilitate dissolution but low enough to be easily removed from the purified crystals during the drying process. A boiling point lower than the melting point of the solute is crucial to prevent the compound from "oiling out."

-

Safety and Environmental Considerations: The solvent should have a low toxicity and flammability profile.

-

Cost-Effectiveness: For large-scale production, the cost of the solvent is an important consideration.

Solvent Screening for 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Given the structure of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide, a range of solvents with varying polarities should be screened. Based on literature for similar propanamide derivatives, promising candidates include alcohols, ethers, and esters. A patent for a propanamide derivative mentions the use of 95% ethanol for recrystallization.[5] Another synthesis of a related bromo-N-phenyl-propanamide derivative utilized isopropyl ether for crystallization.[6]

Table 1: Potential Solvents for Recrystallization Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Ethanol | 78 | Polar Protic | Known to be effective for a range of amides.[5] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, offers a slightly higher boiling point. |

| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for a wide range of organic compounds. |

| Isopropyl Ether | 68 | Non-polar | Successful crystallization of a similar compound reported.[6] |

| Toluene | 111 | Non-polar | Higher boiling point may be advantageous for less soluble compounds. |

| Acetone | 56 | Polar Aprotic | A versatile solvent, though its low boiling point can sometimes be a disadvantage. |

A two-solvent system, also known as anti-solvent crystallization, can be employed if a single suitable solvent cannot be identified.[2][7] This typically involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce crystallization.[2] Common miscible pairs include ethanol/water, and dichloromethane/hexane.[8]

Experimental Protocol: Recrystallization of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

This protocol outlines a general procedure. The specific solvent and volumes should be determined through the screening process described above.

Materials and Equipment

-

Crude 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handle 2-bromo-N-(3,5-dimethoxyphenyl)propanamide and related compounds with care, as they may be irritating to the eyes, skin, and respiratory system.[10][11]

-

Avoid inhalation of dust and vapors.

-

Consult the Safety Data Sheet (SDS) for all chemicals used.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude 2-bromo-N-(3,5-dimethoxyphenyl)propanamide into an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and a magnetic stir bar.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add the solvent portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[4]

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step should be performed rapidly to prevent premature crystallization.

-

-

Cooling and Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[4]

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator under vacuum to remove any residual solvent.

-

Workflow Diagram

Caption: Recrystallization Workflow Diagram.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point. The compound is too soluble in the chosen solvent. | Use a lower boiling point solvent. Add a small amount of a miscible "poor" solvent. |

| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent and allow the solution to cool again. Introduce a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface. |

| Low Recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. Ensure filtration apparatus is pre-heated. |

| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product). |

Troubleshooting Decision Tree

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. scispace.com [scispace.com]

- 3. LabXchange [labxchange.org]

- 4. researchgate.net [researchgate.net]

- 5. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. syrris.com [syrris.com]

- 8. reddit.com [reddit.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. combi-blocks.com [combi-blocks.com]

TLC monitoring systems for 2-bromo-N-(3,5-dimethoxyphenyl)propanamide synthesis

Application Note: High-Resolution TLC Monitoring Systems for 2-bromo-N-(3,5-dimethoxyphenyl)propanamide Synthesis

Executive Summary

This guide provides a rigorous Thin Layer Chromatography (TLC) protocol for monitoring the acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide. This reaction is a critical intermediate step in the synthesis of various pharmacophores (including selective androgen receptor modulators).

The primary analytical challenge lies in distinguishing the electron-rich aniline starting material from the resulting amide product, as both share similar aromatic UV absorption profiles. This protocol establishes a "Dual-Visualization" system using UV fluorescence and Ninhydrin staining to ensure essentially 100% conversion before workup, minimizing difficult downstream purification.

Chemical Framework & Reaction Scheme

The synthesis involves a nucleophilic acyl substitution. The nucleophilic amine (3,5-dimethoxyaniline) attacks the electrophilic carbonyl of the acid bromide.

Key Monitoring Parameters:

-

Limiting Reagent: 3,5-Dimethoxyaniline (SM1).

-

Electrophile: 2-Bromopropionyl bromide (SM2) - Note: Highly reactive; hydrolyzes to 2-bromopropionic acid on silica.

-

Product: 2-bromo-N-(3,5-dimethoxyphenyl)propanamide.

Graphviz Diagram 1: Reaction Pathway & Impurity Logic

Caption: Reaction scheme highlighting the visualization properties of species. SM1 is Ninhydrin positive; Product is Ninhydrin negative.

Stationary & Mobile Phase Strategy

Stationary Phase Selection

-

Material: Silica Gel 60 F

(Aluminum or Glass backed). -

Justification: The F

fluorescent indicator is essential. The dimethoxybenzene moiety strongly quenches UV fluorescence at 254 nm, appearing as distinct dark spots against a bright green background.

Mobile Phase Optimization (The "Triangle" Approach)

Anilines are basic and often "streak" or "tail" on acidic silica gel due to interaction with silanol groups. To counter this, the mobile phase must be optimized.

| System | Ratio (v/v) | Purpose | Expected Result |

| System A | Hexane : EtOAc (3:1) | Standard Monitoring | Product Rf ~0.35. Aniline may trail. |

| System B | Hexane : EtOAc : TEA (70:30:1) | High Resolution | Triethylamine (TEA) blocks silanol sites. Sharpens Aniline spot. |

| System C | DCM : MeOH (95:5) | Alternative | Use if product precipitates or is insoluble in Hex/EtOAc. |

Recommendation: Start with System A . If the amine spot (SM1) is streaking and overlapping with the product region, switch to System B .

Visualization Matrix

Reliable monitoring requires two orthogonal detection methods.

| Method | Target | Observation | Mechanism |

| UV (254 nm) | Aromatic Rings | Dark Spots on Green Background | |

| Ninhydrin Stain | Free Amines (SM1) | Red/Purple Spot (SM1) vs. Colorless (Product) | Reaction with primary amines to form Ruhemann's purple. |

| KMnO | Oxidizable Groups | Yellow/Brown spots | Oxidation of the electron-rich aromatic ring. |

Critical Differentiator: The Product (Amide) will NOT stain with Ninhydrin. The disappearance of the purple/red spot is the definitive endpoint indicator.

Detailed Monitoring Protocol

Step 1: Sample Preparation (Mini-Workup)

Direct spotting of the reaction mixture is discouraged due to the high concentration of base (TEA/DIPEA) and reactive acid bromide.

-

Take a 20

L aliquot of the reaction mixture. -

Dispense into a small vial containing 0.5 mL EtOAc and 0.5 mL 1M HCl (aq).

-

Shake vigorously (quenches unreacted acid bromide to acid; protonates residual aniline).

-

Sample the top organic layer for TLC.

-

Why? This removes the acid bromide hydrolysis products (which stay in aqueous or streak) and salts.

-

Step 2: The "Three-Lane" Co-Spotting Technique

Never rely on Rf values alone. Matrix effects can shift spots.

-

Lane 1: Pure SM1 (3,5-dimethoxyaniline) reference.

-

Lane 2: Co-spot (SM1 reference + Reaction Mixture).

-

Lane 3: Reaction Mixture (Organic layer from Step 1).

Step 3: Elution and Analysis Workflow

Graphviz Diagram 2: TLC Decision Logic

Caption: Decision tree for determining reaction endpoint using dual visualization.

Data Interpretation & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| SM1 streaks heavily | Acidic silica interaction. | Add 1% Triethylamine (TEA) to the mobile phase. |

| New spot at Baseline | Hydrolysis of Acid Bromide. | Ignore. This is 2-bromopropionic acid.[1] It is very polar. |

| Product spot overlaps SM | Poor resolution. | Change solvent to Toluene:Acetone (10:1) or reduce EtOAc % in Hexane. |

| Dark spot at Solvent Front | Decomposition/Oxidation. | 3,5-dimethoxyaniline is sensitive to air. Ensure reaction is under N |

Rf Value Estimates (Hexane:EtOAc 3:1):

-

2-bromopropionic acid: ~0.05 (Streaks)

-

3,5-dimethoxyaniline (SM1): ~0.25 - 0.30 (May tail)

-

Target Amide: ~0.40 - 0.50 (Distinct, compact spot)

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Merck KGaA. Thin Layer Chromatography: A Guide to the Techniques and Applications.

-

Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer: Cham, 2014. (Reference for Schotten-Baumann conditions).

-

Reich, H. J. Common TLC Stains. University of Wisconsin-Madison Organic Chemistry Data.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Removing Unreacted 3,5-Dimethoxyaniline

Introduction

3,5-Dimethoxyaniline is a versatile and common building block in organic synthesis, frequently used in the development of pharmaceuticals and other high-value chemical entities.[1][2] Its electron-rich aromatic ring and nucleophilic amino group make it an excellent reactant. However, reactions are often run with an excess of one reagent, or proceed to incomplete conversion, leaving unreacted 3,5-dimethoxyaniline in the crude product mixture. Due to its basic nature and physical properties, its removal is a critical purification step that can present challenges.

This technical guide provides a comprehensive, experience-driven approach to tackling this common purification problem. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific product's characteristics.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: What is the most straightforward method to remove 3,5-dimethoxyaniline from a neutral or acidic product?

A1: The most robust and highly recommended method is acid-base liquid-liquid extraction . This technique leverages the basicity of the aniline's amino group.

The Underlying Principle: 3,5-Dimethoxyaniline, like other anilines, is a weak base (pKa of the conjugate acid is approximately 3.86).[3][4] By washing your organic reaction mixture with a dilute aqueous acid, such as 1M or 2M hydrochloric acid (HCl), you can selectively protonate the basic amino group.[5][6] This forms the corresponding anilinium chloride salt, which is ionic and therefore highly soluble in the aqueous phase. Your neutral or acidic product will remain in the organic layer. The layers can then be separated, effectively removing the unwanted starting material.[7]

Q2: My desired product is also basic. How can I separate it from the unreacted 3,5-dimethoxyaniline?

A2: This is a more complex scenario where acid-base extraction is not selective. Your primary methods will be flash column chromatography or recrystallization .

-

Flash Column Chromatography: This is the most common approach. However, the basicity of anilines can cause significant peak tailing on standard silica gel, which has acidic silanol groups (Si-OH) on its surface.[8][9] To achieve good separation, you must mitigate this interaction (see Q3).

-

Recrystallization: This method can be highly effective if your product and 3,5-dimethoxyaniline have significantly different solubility profiles in a chosen solvent or solvent system.[10] For example, if your product is a solid that is much less soluble than the starting material in a solvent like an ethanol/water mixture, you can selectively crystallize your product, leaving the aniline impurity in the mother liquor.[11] This requires careful solvent screening.

Q3: I am observing significant peak tailing during column chromatography. What is causing this and how do I fix it?

A3: Peak tailing is a classic sign of a strong, undesirable interaction between your basic aniline compound and the acidic stationary phase (silica gel).[9] This acid-base interaction causes the compound to "stick" and elute slowly and unevenly.

Solutions to Prevent Tailing:

-

Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase (eluent). The most common choice is triethylamine (TEA) at a concentration of 0.5-2%.[9][12] The TEA will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your aniline. This allows for a much sharper, more symmetrical elution profile.

-

Switch to a Different Stationary Phase: If tailing persists or your compound is sensitive, consider an alternative to silica gel.

-

Neutral Alumina (Al₂O₃): Alumina is a good choice for purifying basic compounds as it lacks the strong acidity of silica.[9]

-

Amine-Functionalized Silica (KP-NH): This is a specialty phase where the silica surface is bonded with aminopropyl groups. It provides a weakly basic surface that repels other bases, preventing the interactions that cause tailing and often leading to excellent separations.[8]

-

Q4: Can I use recrystallization to remove the unreacted aniline?

A4: Yes, provided the conditions are right. Recrystallization is an equilibrium-based process that purifies compounds based on differences in solubility.[10]

When to Choose Recrystallization:

-

When your desired product is a solid.

-

When you can identify a solvent (or solvent pair) in which your product's solubility is high at an elevated temperature but low at room temperature, while the 3,5-dimethoxyaniline remains soluble at low temperatures.

-

Commonly used solvent systems for anilines include ethanol, methanol, or mixed systems like ethanol/water.[10][11]

Self-Validation: The purity of your recrystallized material should always be checked by TLC or ¹H NMR to ensure the aniline has been successfully removed.

Part 2: Purification Method Selection Workflow

The following workflow provides a logical decision-making process to help you select the optimal purification strategy based on the properties of your desired product.

Sources

- 1. 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications [maksons.co.in]

- 2. caming.com [caming.com]

- 3. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]

- 4. 3,5-Dimethoxyaniline | 10272-07-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

minimizing elimination byproducts in alpha-bromoamide reactions

Technical Support Center for Small Molecule Synthesis

Current Status: Operational

Topic: Minimizing Elimination (

Core Directive: The "Acidity Trap"

Why is this reaction failing?

Unlike standard alkyl halides,

When you introduce a basic nucleophile (like a primary amine), two competing pathways emerge:

-

Pathway A (Desired): Nucleophilic attack at the

-carbon ( -

Pathway B (Undesired): Deprotonation of the

-carbon (

The Golden Rule: To win this competition, you must decouple nucleophilicity from basicity .

Troubleshooting Guides

Issue #1: "I see significant alkene (acrylamide) formation in my NMR."

Diagnosis: Your nucleophile is acting as a base.[1][2][3] This is common when reacting

The Solution: The Azide "Trojan Horse" Protocol

Do not use the amine directly. Use an azide surrogate (

Protocol:

-

Substitution: React

-bromoamide with Sodium Azide (-

Conditions: Room Temperature (RT) to 40°C. Avoid heating >60°C to prevent retro-aldol-type degradation or elimination.

-

Time: 2–12 hours. Monitor by TLC/LCMS.

-

-

Reduction: Convert the resulting

-azido amide to the amine via Staudinger Reduction (

Why this works:

-

is linear and unhindered (Fast

-

is non-basic (pKa of

Issue #2: "The reaction is sluggish, but heating causes elimination."

Diagnosis: The leaving group (Bromide) is not leaving fast enough to outcompete the background elimination, or the C-Br bond is sterically shielded.

The Solution: The Finkelstein Assist (In-Situ Iodination)

Transform the substrate into a more reactive

Protocol:

-

Add 0.1 - 0.5 eq of Sodium Iodide (NaI) to your reaction mixture.

-

Mechanism:

displaces

Figure 1: The Finkelstein catalyst loop accelerates substitution without requiring higher temperatures.

Decision Matrix: Selecting the Right Conditions

Use this table to select the optimal solvent and nucleophile combination based on your substrate's risk profile.

| Variable | Recommendation | Technical Rationale |

| Nucleophile | Azide ( | High Nucleophilicity ( |

| Thiol ( | Excellent nucleophile, but can cause elimination if R is bulky. Keep pH < 9. | |

| Amine ( | AVOID DIRECT USE. If necessary, use massive excess (10 eq) or cold temps (0°C). | |

| Solvent | DMF / DMSO | Polar Aprotic.[3] Solvates cations ( |

| Acetone | Good for Finkelstein (NaI is soluble, NaBr precipitates), driving the I-exchange forward.[4] | |

| THF / DCM | Generally too slow for difficult substitutions; requires heating which risks elimination. | |

| Temperature | 0°C - 25°C |

Visualizing the Competition

Understanding the mechanistic bifurcation is critical for troubleshooting.

Figure 2: Mechanistic bifurcation. Pathway B (Red) dominates with basic nucleophiles or high heat.

Frequently Asked Questions (FAQ)

Q: Can I just use a hindered base like DIPEA to soak up the acid and drive the reaction with my amine?

A: No. Adding DIPEA often accelerates elimination. The hindered base will deprotonate the

Q: I need to make a secondary amine. Azide reduction only gives primary amines. A: Use the "Nosyl" Strategy .

-

React the

-bromoamide with a sulfonamide (e.g., -

Remove the Nosyl group (Thiophenol/Base) to reveal the secondary amine.

Q: Does the "Silver Oxide" (

References

-

Nucleophilic Substitution vs. Elimination in Alpha-Halo Carbonyls MasterOrganicChemistry.com. "Elimination of Alpha Bromides to produce alpha,beta-unsaturated carbonyl compounds." [Link]

-

The Finkelstein Reaction: Mechanism and Utility Organic-Chemistry.org. "Finkelstein Reaction - Mechanism and Recent Literature." [Link]

-

Azide Substitution Protocols Chemistry LibreTexts. "Synthesis of Amines via SN2 Reactions (Azide Displacement)." [Link]

-

Practical Guide to Amine Synthesis TutorChase. "Synthesis of Azides from Halides and Reduction to Amines." [Link]

Sources

Technical Support Center: Optimizing Temperature for 2-Bromopropionyl Chloride Addition

Welcome to the technical support center for handling 2-bromopropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent. Here, we will delve into the critical parameter of temperature control during acylation reactions to help you maximize yield, ensure selectivity, and minimize impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for adding 2-bromopropionyl chloride to an amine or alcohol?

A: As a general best practice, initiate the reaction at a low temperature, typically between 0 °C and -20 °C . The acylation of amines and alcohols with 2-bromopropionyl chloride is a highly exothermic process. Starting at a reduced temperature allows for better control over the heat generated, preventing temperature spikes that can lead to undesirable side reactions and decomposition of the starting materials or product.[1] A slow, dropwise addition of the acyl chloride to the cooled solution of the nucleophile (amine/alcohol) and a non-nucleophilic base is crucial for maintaining this control.[2]

Q2: My reaction mixture is turning dark brown or black. What does this indicate?

A: A significant color change to dark brown or black is often a sign of decomposition. 2-Bromopropionyl chloride and its subsequent products can be thermally sensitive. Elevated temperatures can promote side reactions such as elimination, polymerization, or other degradation pathways. This is particularly prevalent if the temperature is not adequately controlled during the addition phase. It is essential to ensure your cooling bath is efficient and that the addition rate is slow enough to allow for effective heat dissipation.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent plays a critical role in heat transfer and can influence reaction kinetics. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. DCM is often a good starting point due to its low freezing point and ability to dissolve a wide range of organic compounds.[2] The polarity of the solvent can also impact the reaction rate, though the relationship is not always linear and can be substrate-dependent.[3] For particularly exothermic reactions, a solvent with a higher heat capacity might be chosen to help absorb the energy released.

Q4: Is it ever necessary to warm the reaction after the initial addition?